molecular formula C17H20N2O6 B3106517 Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate CAS No. 159345-13-8

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Cat. No. B3106517
CAS RN: 159345-13-8
M. Wt: 348.3 g/mol
InChI Key: IOBJZPRYXPGLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is a chemical compound with the IUPAC name diethyl 2-{[(benzyloxy)carbonyl]amino}malonate . It has a molecular weight of 309.32 .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mannich reaction , which is a three-component organic reaction involving the amino alkylation of an acidic proton next to a carbonyl functional group . Another method involves the use of lipase-catalyzed reactions .


Molecular Structure Analysis

The molecule contains multiple bonds, including aromatic bonds . It also contains ester groups . The InChI code for the compound is 1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) .


Chemical Reactions Analysis

The compound may undergo reactions such as the Mannich reaction , which involves the amino alkylation of an acidic proton next to a carbonyl functional group . It may also undergo benzylic oxidations and reductions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.32 . It is stored in refrigerated conditions .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Peptide Synthesis

“Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate” can be used in the synthesis of peptides and their mimetics and conjugates. N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . This compound can be used to synthesize biologically relevant peptides and peptide conjugates in high yields and purity .

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is crucial to the development of organic molecules such as medicines, biodegradable plastics and natural products. “Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate” can be used in this area .

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the formation of an iminium ion from the amine and formaldehyde . The compound with the carbonyl functional group will tautomerize to the enol form, after which it attacks the iminium ion .

Safety and Hazards

The compound is stored in refrigerated conditions . The safety data sheet for the compound can be found online .

Future Directions

The compound and similar compounds have potential applications in many areas of organic chemistry . They can be used in the synthesis of various products, including pharmaceutical drugs . Future research may focus on improving the synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

diethyl 2-cyano-2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-3-23-14(20)10-17(12-18,15(21)24-4-2)19-16(22)25-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJZPRYXPGLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Synthesis routes and methods

Procedure details

To a sodium ethoxide solution, which was prepared from sodium (2.11 g) and ethanol (400 ml), were added in turn 2-benzyloxycarbonylamino-2-cyanoacetic acid ethyl ester (24.0 g) and ethyl bromoacetate (15.3 g). The resulting mixture was stirred at 25° C. for 3 hours and concentrated under reduced pressure. The residue was diluted with water and extracted with chloroform. The extracts were washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to give the title compound (31.6 g, 99%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Reactant of Route 4
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.